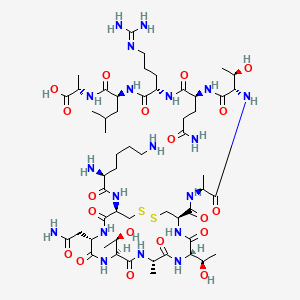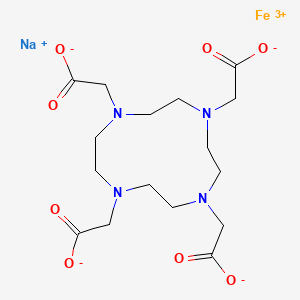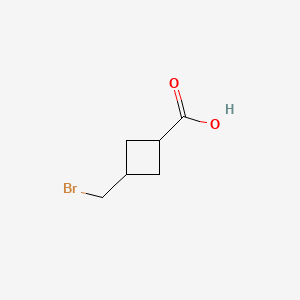
3-(Bromomethyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)cyclobutanecarboxylic acid: is an organic compound with the molecular formula C6H9BrO2. It is a cyclobutane derivative where a bromomethyl group is attached to the third carbon of the cyclobutane ring, and a carboxylic acid group is attached to the first carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: One common method to synthesize 3-(Bromomethyl)cyclobutanecarboxylic acid involves the bromination of cyclobutanecarboxylic acid. The process typically uses bromine (Br2) in the presence of a catalyst such as mercury(II) oxide (HgO) in carbon tetrachloride (CCl4) as the solvent. The reaction proceeds through the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the carboxylate group to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative brominating agents and solvents may be employed to improve safety and environmental impact.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)cyclobutanecarboxylic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol or cyclobutanecarboxaldehyde.
科学研究应用
Chemistry: 3-(Bromomethyl)cyclobutanecarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)cyclobutanecarboxylic acid depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products.
相似化合物的比较
Cyclobutanecarboxylic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylcyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)cyclobutanecarboxylic acid: Contains a hydroxymethyl group instead of bromomethyl, affecting its chemical behavior and applications.
Uniqueness: 3-(Bromomethyl)cyclobutanecarboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in organic synthesis and industrial applications.
属性
IUPAC Name |
3-(bromomethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSTQZHSQTEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693396 |
Source


|
| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10555-42-7 |
Source


|
| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
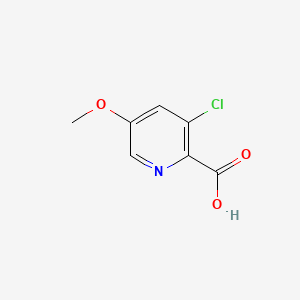

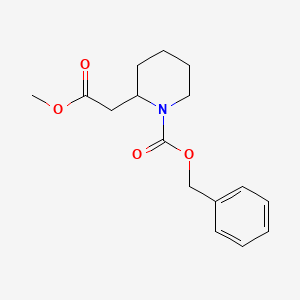
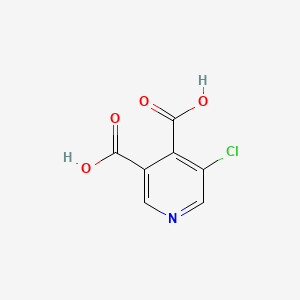

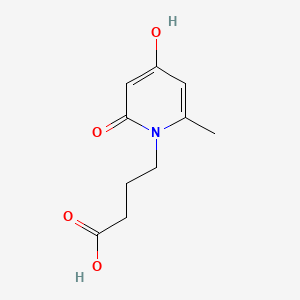
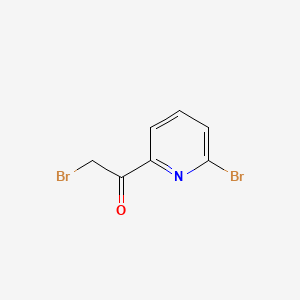
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
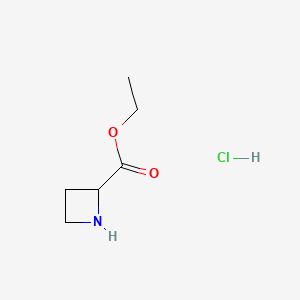
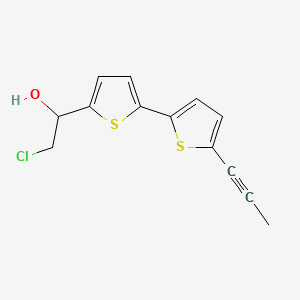
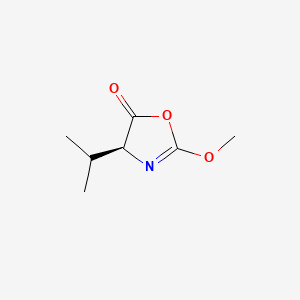
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
